molecular formula C12H15BrO3 B1370405 Ethyl 5-bromo-2-ethoxy-4-methylbenzoate

Ethyl 5-bromo-2-ethoxy-4-methylbenzoate

Cat. No.: B1370405
M. Wt: 287.15 g/mol
InChI Key: ILDUOHIHASSNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-2-ethoxy-4-methylbenzoate (CAS: 881596-09-4) is a substituted benzoate ester with a bromine atom at position 5, an ethoxy group at position 2, and a methyl group at position 4 of the aromatic ring. Its molecular formula is C₁₂H₁₅BrO₃, and it serves as a versatile intermediate in pharmaceutical and agrochemical synthesis . The compound’s reactivity and stability are influenced by its substituents: the electron-withdrawing bromine enhances electrophilic substitution resistance, while the ethoxy and methyl groups contribute steric and electronic effects that modulate solubility and reaction pathways.

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

ethyl 5-bromo-2-ethoxy-4-methylbenzoate

InChI

InChI=1S/C12H15BrO3/c1-4-15-11-6-8(3)10(13)7-9(11)12(14)16-5-2/h6-7H,4-5H2,1-3H3

InChI Key

ILDUOHIHASSNEK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Br)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • The ethoxy group in this compound provides steric bulk compared to methoxy analogs (e.g., Entry 8 in [1]), slowing down nucleophilic aromatic substitution but improving stability under acidic conditions.
  • Halogen Diversity : Compounds like Ethyl 5-bromo-2-chloro-4-fluorobenzoate ([5]) exhibit greater electrophilicity, making them preferred for Suzuki-Miyaura couplings, whereas bromine in the target compound favors Ullmann-type couplings .

Positional Isomerism: Ethyl 2-bromo-5-ethoxy-4-methylbenzoate ([4]) shares the same molecular formula as the target compound but differs in substituent placement.

Applications in Synthesis :

  • The methyl group at position 4 in the target compound enhances lipophilicity, making it suitable for prodrug formulations. In contrast, analogs lacking this group (e.g., Entry 5 in [1]) are more water-soluble but less membrane-permeable .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : this compound is cited in patents for synthesizing kinase inhibitors, leveraging its balanced electronic profile for selective functionalization .
  • Comparative Stability Studies : Derivatives with chloro or fluoro substituents (e.g., [5]) show faster hydrolysis rates under basic conditions compared to ethoxy/methyl-substituted analogs, highlighting the target compound’s utility in prolonged reaction setups .
  • Synthetic Accessibility : The target compound’s synthesis typically involves esterification of pre-substituted benzoic acids, as demonstrated in analogous protocols (e.g., methylation in [2]), ensuring scalability for industrial use .

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